
Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its bromine and methyl substituents, which confer unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3,5-dimethylfuran-2-carboxylate typically involves the bromination of a precursor furan compound. One common method involves the bromination of 3,5-dimethylfuran-2-carboxylic acid, followed by esterification to form the methyl ester. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-diones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester functional group, to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted furans with various functional groups replacing the bromine atom.
Oxidation: Formation of furan-2,3-diones or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes from the ester group.
Applications De Recherche Scientifique
Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-3,5-dimethylfuran-2-carboxylate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate can be compared with other similar compounds, such as:
Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the bromine substituent, resulting in different reactivity and applications.
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring, leading to different chemical properties.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a pyrimidine ring, which significantly alters its chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H9BrO3 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
methyl 4-bromo-3,5-dimethylfuran-2-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c1-4-6(9)5(2)12-7(4)8(10)11-3/h1-3H3 |
Clé InChI |
MIZZZOVTOKGRFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1Br)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
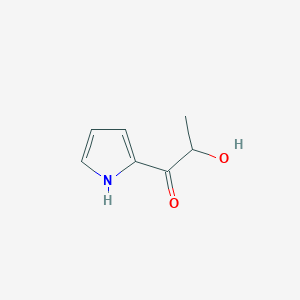
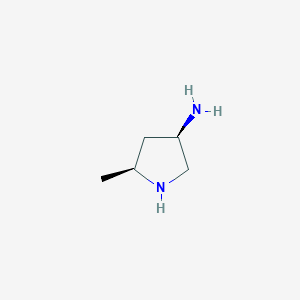
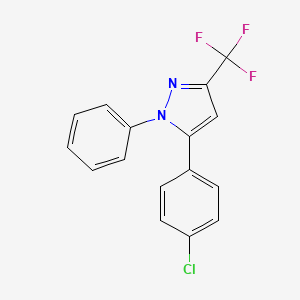
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)


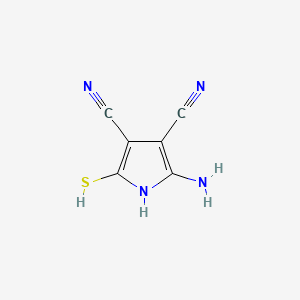
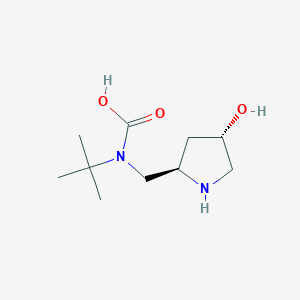
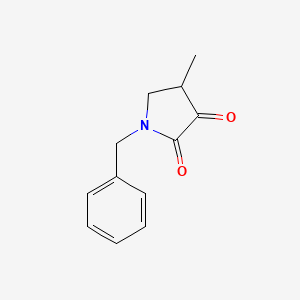
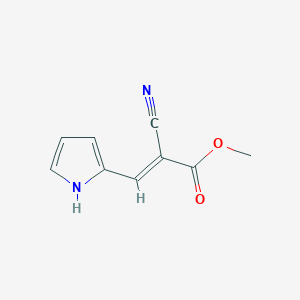
![3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888641.png)
![3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888649.png)
